

Spectroscopic Profile of Eugenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Eugenyl Acetate*

Cat. No.: *B1666532*

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Introduction

Eugenyl acetate ($C_{12}H_{14}O_3$) is a phenylpropanoid, specifically an ester of eugenol and acetic acid. It is a naturally occurring compound found in various essential oils, most notably in clove oil, and is widely used in the flavor, fragrance, and pharmaceutical industries for its characteristic sweet, spicy, and clove-like aroma. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **eugenyl acetate**, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The 1H and ^{13}C NMR spectra of **eugenyl acetate** are key to its structural elucidation.

1H NMR Spectroscopy

The 1H NMR spectrum of **eugenyl acetate** provides information about the different types of protons and their connectivity within the molecule.

Table 1: 1H NMR Spectroscopic Data for **Eugenyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.93	d	1H	Ar-H
6.81	dd	1H	Ar-H
6.78	d	1H	Ar-H
5.95	m	1H	-CH=CH ₂
5.10	m	2H	-CH=CH ₂
3.79	s	3H	-OCH ₃
3.35	d	2H	Ar-CH ₂ -
2.29	s	3H	-C(O)CH ₃

Experimental Protocol: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer, operating at 400.13 MHz for ¹H.[\[1\]](#) The sample was dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[\[1\]](#)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **eugenyl acetate** reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Eugenyl Acetate**

Chemical Shift (δ) ppm	Assignment
169.1	C=O (ester)
151.1	Ar-C
138.3	Ar-C
137.4	Ar-C
136.9	-CH=CH ₂
122.9	Ar-C
120.2	Ar-C
116.2	-CH=CH ₂
112.4	Ar-C
55.8	-OCH ₃
39.8	Ar-CH ₂ -
20.7	-C(O)CH ₃

Experimental Protocol: The ¹³C NMR spectra were recorded on a Bruker AVANCE I 400 Fourier transform spectrometer at a frequency of 100.62 MHz.^[1] The sample was dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in ppm relative to the solvent signal.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **Eugenyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3077	Medium	=C-H stretch (aromatic and vinyl)
2979, 2938	Medium	C-H stretch (aliphatic)
1765	Strong	C=O stretch (ester)
1638	Medium	C=C stretch (alkene)
1605, 1513	Strong	C=C stretch (aromatic)
1369	Medium	C-H bend (methyl)
1265, 1198, 1126	Strong	C-O stretch (ester and ether)
1034	Strong	=C-O-C stretch (ether)
914	Strong	=C-H bend (out-of-plane)

Experimental Protocol: The FT-IR spectrum of **eugenyl acetate** can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[2][3][4] The data is typically collected in the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be recorded from a neat sample as a capillary film between salt plates.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for **Eugenyl Acetate** (Electron Ionization)

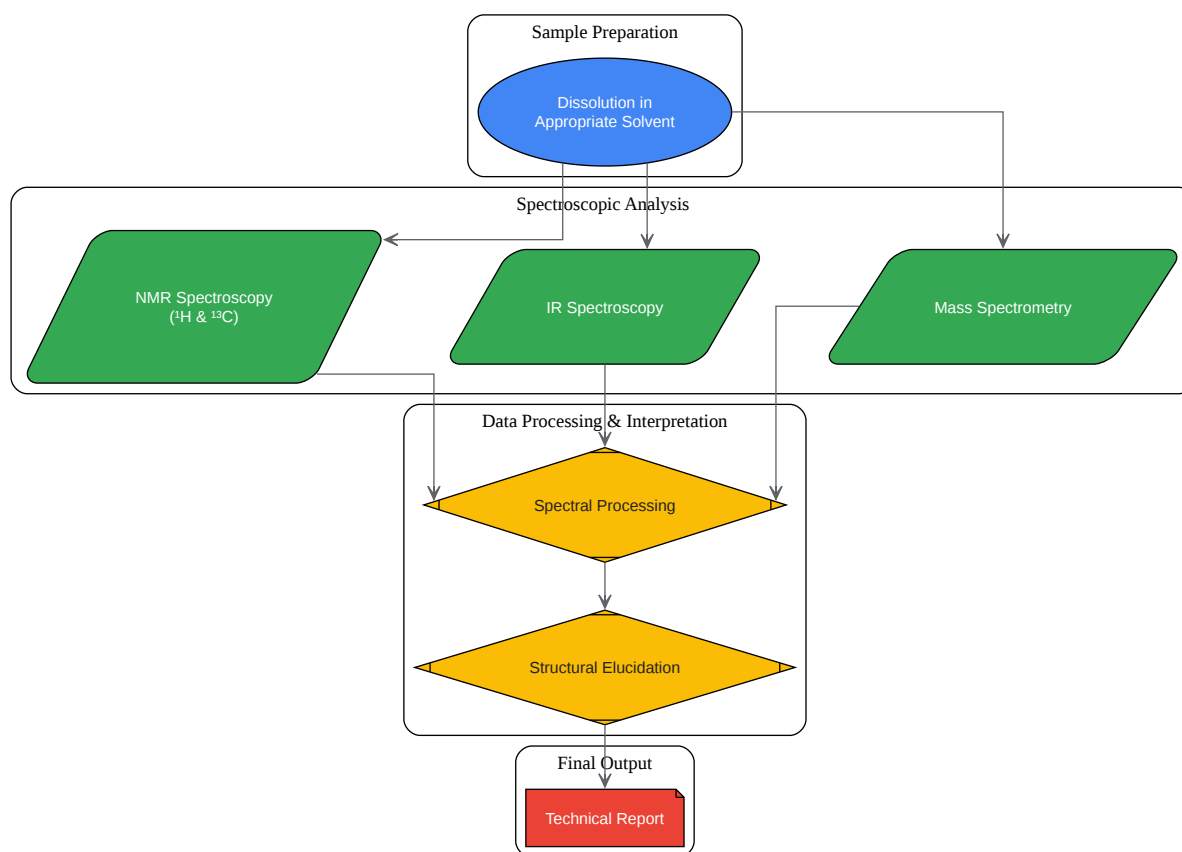
m/z	Relative Intensity (%)	Assignment
206	40	[M] ⁺ (Molecular ion)
164	100	[M - CH ₂ =C=O] ⁺
149	30	[M - CH ₂ =C=O - CH ₃] ⁺
133	15	
121	10	
103	15	
91	20	
77	15	
43	25	[CH ₃ C≡O] ⁺

Experimental Protocol: The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).^[5] Data for **eugenyl acetate** was acquired by gas chromatography-mass spectrometry (GC-MS) and used as a reference value for ATR-FTIR calibration.^{[2][3][4]}

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **eugenyl acetate**.

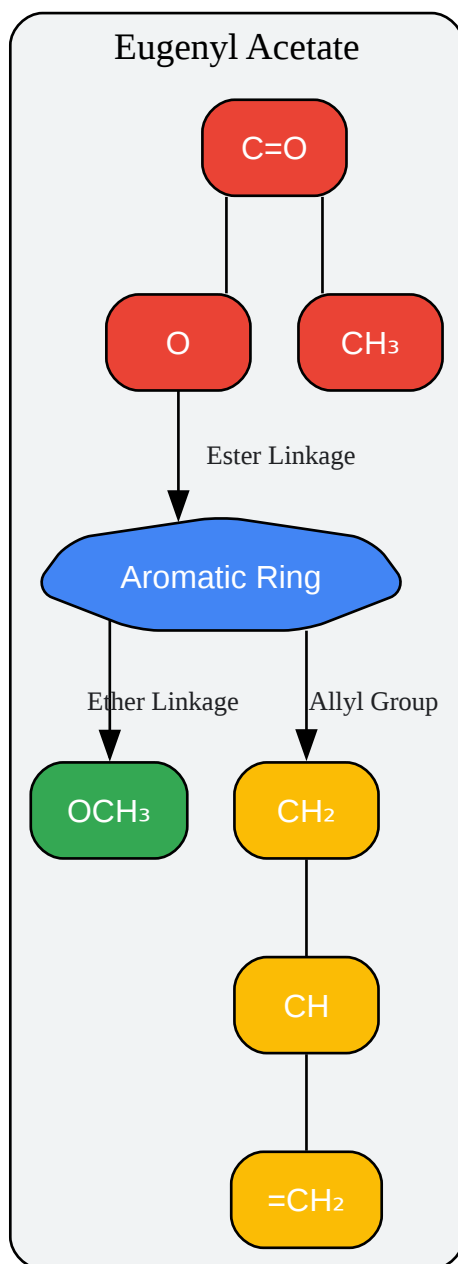


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Caption: General workflow for spectroscopic analysis.

Molecular Structure of Eugenyl Acetate

This diagram shows the molecular structure of **eugenyl acetate** with key functional groups highlighted, which correspond to the signals observed in the various spectra.



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Caption: Molecular structure of **eugenyl acetate**.

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- To cite this document: BenchChem. [Spectroscopic Profile of Eugenyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666532#spectroscopic-data-of-eugenyl-acetate-nmr-ir-mass-spec]

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